molecular formula C23H17N3OS B15213399 3-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-70-8

3-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15213399
CAS No.: 918154-70-8
M. Wt: 383.5 g/mol
InChI Key: CFABDIWQPQXMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

The synthesis of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the intermediate 4,6-dimethylbenzo[d]thiazole, which is then reacted with 2-phenylquinazolin-4(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or quinazolinone rings are replaced by other groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use as an anticancer and anti-inflammatory agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

The uniqueness of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one lies in its combined structural features, which contribute to its diverse range of applications and biological activities.

Properties

CAS No.

918154-70-8

Molecular Formula

C23H17N3OS

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H17N3OS/c1-14-12-15(2)20-19(13-14)28-23(25-20)26-21(16-8-4-3-5-9-16)24-18-11-7-6-10-17(18)22(26)27/h3-13H,1-2H3

InChI Key

CFABDIWQPQXMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.